molecular formula C8H9N2OP B8139928 6-(Dimethylphosphoryl)nicotinonitrile

6-(Dimethylphosphoryl)nicotinonitrile

Cat. No.: B8139928
M. Wt: 180.14 g/mol
InChI Key: HDOHCPOIHOADFX-UHFFFAOYSA-N
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Description

6-(Dimethylphosphoryl)nicotinonitrile (CAS: 2613384-19-1, molecular formula: C₈H₉N₂OP) is a nicotinonitrile derivative featuring a dimethylphosphoryl group at the 6-position of the pyridine ring. The phosphoryl group introduces electron-withdrawing effects, which may influence the compound’s reactivity, solubility, and biological interactions.

Properties

IUPAC Name

6-dimethylphosphorylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N2OP/c1-12(2,11)8-4-3-7(5-9)6-10-8/h3-4,6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDOHCPOIHOADFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(=O)(C)C1=NC=C(C=C1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N2OP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The mechanism by which 6-(Dimethylphosphoryl)nicotinonitrile exerts its effects depends on its specific application. In biochemical studies, it may mimic the phosphorylation of proteins, affecting signaling pathways and cellular processes. In catalysis, it can coordinate to metal centers, altering their reactivity and facilitating chemical transformations.

Molecular Targets and Pathways:

  • Protein Phosphorylation: In biological systems, it targets proteins that undergo phosphorylation, influencing signaling pathways.

  • Catalytic Sites: In catalysis, it targets metal centers, modifying their electronic properties and reactivity.

Comparison with Similar Compounds

Dimethylphosphoryl Group vs. Aryl/Heterocyclic Substituents

  • 6-(Dimethylphosphoryl)nicotinonitrile: The dimethylphosphoryl group enhances polarity and may improve solubility in polar solvents. Phosphoryl groups are known to participate in hydrogen bonding and metal coordination, which could influence biological activity .
  • Bis[2-amino-6-(aryl)nicotinonitrile] derivatives (4a–c): These compounds feature aromatic substituents (e.g., phenyl, 4-methylphenyl) at the 6-position. The aryl groups contribute to π-π stacking interactions, increasing melting points (e.g., >250°C) and crystallinity .
  • 6-(Dibenzo[b,d]furan-2-yl)nicotinonitrile (A1): The dibenzofuran moiety introduces rigid aromaticity, resulting in a high melting point (296–298°C) and notable antibacterial activity against Staphylococcus aureus and MRSA .

Phosphoryl vs. Ester Groups

  • Methyl 6-(dimethylphosphoryl)nicotinate : Replacing the nitrile with a methyl ester reduces electrophilicity but retains the phosphoryl group’s electronic effects. This derivative may serve as a prodrug or intermediate in further functionalization .

Key Findings :

  • Antioxidant activity is prominent in dichlorothiophene-substituted nicotinonitriles due to radical scavenging capabilities .
  • Aromatic and heterocyclic substituents (e.g., dibenzofuran) enhance antibacterial activity, likely via disruption of bacterial cell membranes or enzyme inhibition .
  • The dimethylphosphoryl group’s role in biological systems remains underexplored but may mimic phosphate-containing biomolecules, enabling kinase or phosphatase interactions.

Physicochemical Properties

Compound Melting Point (°C) Solubility Trends Key Functional Groups
6-(Dimethylphosphoryl)nicotinonitrile Not reported Likely polar aprotic solvents Phosphoryl, nitrile
6-(Dibenzo[b,d]furan-2-yl)nicotinonitrile (A1) 296–298 Low aqueous solubility Dibenzofuran, nitrile
Dichlorothiophene derivatives Not reported Moderate lipophilicity Dichlorothiophene, nitrile

Biological Activity

6-(Dimethylphosphoryl)nicotinonitrile is an organic compound with the molecular formula C10H12N2O2PC_{10}H_{12}N_{2}O_{2}P and a molecular weight of approximately 239.19 g/mol. It features a pyridine ring and a nitrile functional group, which contribute to its chemical reactivity and biological properties. This compound is of particular interest in pharmaceutical development due to its potential biological activities, including enzyme inhibition, particularly in relation to neurodegenerative diseases.

Chemical Structure and Properties

The compound is characterized by the presence of a dimethylphosphoryl group attached to a nicotinonitrile structure. The unique combination of these functional groups may enhance its binding affinity to biological targets, making it a candidate for further pharmacological investigation.

Enzyme Inhibition

Research indicates that 6-(Dimethylphosphoryl)nicotinonitrile may act as an acetylcholinesterase inhibitor , which is significant in the treatment of neurodegenerative diseases such as Alzheimer's disease. Acetylcholinesterase plays a crucial role in neurotransmitter regulation, and its inhibition can lead to increased levels of acetylcholine, potentially improving cognitive function in affected individuals.

Anticancer Properties

In addition to its neuroprotective potential, preliminary studies suggest that this compound may exhibit anticancer activity . It has been shown to significantly inhibit the growth of certain cancer cell lines, such as NCI-H1373 human lung adenocarcinoma cells. This suggests that 6-(Dimethylphosphoryl)nicotinonitrile could be explored further for its therapeutic applications in oncology .

The mechanism by which 6-(Dimethylphosphoryl)nicotinonitrile exerts its biological effects involves interactions with specific enzymes and receptors. Detailed studies using techniques such as molecular docking and enzyme kinetics are necessary to elucidate these interactions fully. The dimethylphosphoryl group may participate in various biochemical reactions, influencing the compound's activity through modulation of enzyme functions and signaling pathways.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 6-(Dimethylphosphoryl)nicotinonitrile, it is useful to compare it with structurally similar compounds:

Compound NameStructureUnique Features
6-(Dimethylamino)nicotinonitrileContains a dimethylamino groupPotentially different biological activity due to amino group's properties
Nicotinic acidA simpler analog without the nitrile or phosphoryl groupsLacks the reactivity associated with nitriles and phosphates
Methyl 5-(dimethylphosphoryl)furan-2-carboxylateContains a furan ring instead of pyridineDifferent reactivity patterns due to furan's electron-rich nature

This table highlights how the presence of specific functional groups can influence the biological activity and reactivity of these compounds.

Case Studies and Research Findings

Several studies have been conducted on compounds related to 6-(Dimethylphosphoryl)nicotinonitrile, focusing on their synthesis and biological evaluation:

  • Synthesis and Evaluation : Research has shown that derivatives of compounds with similar structures exhibit promising anticancer and antimicrobial activities. For instance, pyrazole-pyridine derivatives were tested against human hepatocellular carcinoma (HEPG2) cell lines, revealing varying degrees of anticancer activity .
  • Poly(ADP-ribose) Polymerase Inhibition : Another study highlighted the potential of triheterocyclic compounds similar to 6-(Dimethylphosphoryl)nicotinonitrile in inhibiting poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair mechanisms. This inhibition could provide therapeutic avenues for treating cancers associated with DNA repair deficiencies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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